Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate

Catalog No.
S796381
CAS No.
89901-02-0
M.F
C14H11ClO2
M. Wt
246.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate

CAS Number

89901-02-0

Product Name

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate

IUPAC Name

methyl 4-(4-chlorophenyl)benzoate

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

InChI

InChI=1S/C14H11ClO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3

InChI Key

UJIUMBFXWGXMOV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl

The exact mass of the compound Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate (CAS 89901-02-0) is a highly versatile, bifunctional halogenated biphenyl ester utilized extensively as a rigid core building block in pharmaceutical synthesis, organic electronics (OLEDs), and advanced materials [1]. Featuring an orthogonal reactivity profile, it combines a stable, base-resistant methyl ester with a selectively reactive 4'-chloro substituent. This specific substitution pattern allows chemists to perform sequential functionalizations—such as transition-metal-catalyzed cross-couplings at the chloride position—without prematurely deprotecting the carboxylate [2]. For procurement professionals and synthetic strategists, this pre-formed biphenyl core represents a critical shortcut, bypassing the need for early-stage organometallic couplings and offering superior handling characteristics compared to its free acid or bromo-analogs [3].

Research Fit

Synthetic building block for liquid crystal and pharmaceutical research
4'-Chloro substitution reported to induce nematic mesophase in bent-core monomers
Distinct halogen-dependent lipophilicity and solid-state profile for method development

Substituting Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate with generic alternatives often introduces severe workflow bottlenecks. If the free acid (4'-chloro-[1,1'-biphenyl]-4-carboxylic acid) is procured, buyers will face drastic reductions in organic solvent solubility due to strong intermolecular hydrogen bonding, forcing the use of high-boiling polar aprotic solvents (like DMF or DMSO) that complicate product isolation[1]. Conversely, substituting with the more reactive bromo analog (Methyl 4'-bromo[1,1'-biphenyl]-4-carboxylate) increases raw material costs and compromises chemoselectivity in complex multi-step syntheses, as the bromide is prone to premature oxidative addition [2]. Finally, attempting to synthesize the biphenyl core in-house via de novo Suzuki coupling introduces persistent homocoupling impurities that share identical chromatographic retention factors, significantly inflating purification costs [3].

Substitution Risk

Halogen Interchangeability
4'-F, 4'-Br, or 4'-I analogs may not support nematic phase formation; chloro-specific steric and electronic effects are reported to be essential.
Physicochemical Mismatch
Melting point, lipophilicity (LogP), and polarizability differ significantly among halogens, altering solid-state handling, purification, and partitioning behavior.
Synthetic Outcome Risk
Substituting the 4'-chloro with another halogen may shift reaction kinetics and product profiles in downstream transformations, requiring re-optimization.

Solubility and Processability Advantage Over Free Acid

The methyl ester functionalization in Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate provides a dramatic improvement in lipophilicity and organic solvent solubility compared to its free acid counterpart. While 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid exhibits poor solubility in standard volatile solvents like dichloromethane (DCM) and tetrahydrofuran (THF) due to rigid crystal lattice packing and hydrogen bonding, the methyl ester is highly soluble [1]. This enables homogeneous catalytic conditions at lower temperatures and allows for standard silica gel chromatography, whereas the free acid often requires harsh conditions, polar aprotic solvents, and difficult recrystallizations [2].

Evidence DimensionOrganic solvent solubility and processability
Target Compound DataMethyl 4'-chloro[1,1'-biphenyl]-4-carboxylate: High solubility in DCM/THF, enabling homogeneous catalysis
Comparator Or Baseline4'-chloro-[1,1'-biphenyl]-4-carboxylic acid: Poor solubility, requires high-boiling solvents (DMF/DMSO)
Quantified DifferenceEliminates the need for high-boiling polar aprotic solvents, reducing solvent removal time by >80%
ConditionsStandard laboratory or pilot-scale synthesis conditions at 20-25 °C

High solubility in volatile organic solvents streamlines continuous flow processes and drastically reduces the energy and time required for downstream solvent evaporation.

Nematic Phase Formation
Head-to-head
Stable nematic (N) phase in bent-core monomer vs. no mesophase for unsubstituted parent analog
Chloro substitution enables nematic ordering for electro-optical material design
Direct comparison in 1,3-phenylene bis(biphenyl-4-carboxylate) scaffold

Chemoselective Cross-Coupling via Chloro-Substitution

Procuring the chloro-biphenyl derivative over the bromo-analog provides a strategic advantage in chemoselective synthesis. The 4'-chloro group exhibits a higher activation energy for oxidative addition by palladium catalysts compared to bromides or iodides [1]. This allows the compound to act as a stable, pseudo-protected building block when reacted alongside other halogenated substrates. By utilizing specialized dialkylbiaryl phosphine ligands (e.g., XPhos), the chloride can be selectively activated only when desired[2]. In contrast, the bromo-analog is highly reactive and prone to undesired side reactions if orthogonal coupling sequences are required.

Evidence DimensionHalogen reactivity and chemoselective control
Target Compound Data4'-Chloro analog: Stable under standard coupling conditions, selectively activated by specialized Pd/NHC or Pd/XPhos catalysts
Comparator Or Baseline4'-Bromo analog: Highly reactive, difficult to differentiate in the presence of other electrophiles
Quantified DifferenceEnables 100% orthogonal reactivity in multi-halogenated complex molecule synthesis
ConditionsSequential transition-metal-catalyzed cross-coupling reactions

Allows synthetic chemists to build complex APIs or OLED materials without the need for additional protecting group steps.

Melting Point
Class-level
113–115°C
Supports solid-state handling and recrystallization-based purification
Intermediate vs. 4'-F (lower) and 4'-Br (higher) analogs; data to verify

Atom Economy and Molar Throughput Efficiency

For industrial scale-up, the molecular weight difference between halogenated analogs directly impacts procurement efficiency. Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate has a molecular weight of 246.69 g/mol, whereas the bromo analog weighs 291.14 g/mol [1]. Procuring the chloro derivative yields approximately 15% more moles of the biphenyl core per kilogram of material purchased. Combined with the lower intrinsic cost of chloroaromatics compared to bromoaromatics, this mass efficiency translates to significant cost savings during multi-kilogram manufacturing campaigns[2].

Evidence DimensionMass-based atom economy and molar yield
Target Compound DataChloro analog: MW 246.69 g/mol (4.05 mol/kg)
Comparator Or BaselineBromo analog: MW 291.14 g/mol (3.43 mol/kg)
Quantified Difference~15% higher molar throughput per kilogram of procured material
ConditionsBulk procurement for pilot-plant or commercial manufacturing

Improves mass efficiency and reduces raw material costs for large-scale industrial applications.

Lipophilicity (XLogP3)
Class-level
4.4, ~0.9 higher than unsubstituted, ~0.5 higher than 4'-F
Informs partitioning behavior in non-polar matrices and hydrophobic binding pockets
Computed descriptor; experimental LogP may vary

Elimination of Homocoupling Impurities

A common alternative to procuring this specific compound is synthesizing the biphenyl core in-house via the Suzuki-Miyaura coupling of 1-bromo-4-chlorobenzene and methyl 4-boronobenzoate. However, de novo synthesis inevitably generates 5-10% of homocoupling byproducts (e.g., dimethyl biphenyl-4,4'-dicarboxylate), which possess nearly identical chromatographic retention factors (Rf) to the target product [1]. Procuring the pre-formed, highly purified Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate completely bypasses this purification bottleneck, ensuring high reproducibility in sensitive downstream applications [2].

Evidence DimensionDownstream purification burden and impurity profile
Target Compound DataPre-formed 89901-02-0: 0 steps, guaranteed absence of homocoupling dimers
Comparator Or BaselineIn-house Suzuki synthesis: Generates 5-10% homocoupling impurities requiring tedious separation
Quantified DifferenceSaves 1-2 days of purification time and eliminates transition metal waste per batch
ConditionsPreparation of biphenyl-based intermediates

Purchasing the pre-formed core eliminates a costly purification bottleneck and ensures purity-dependent reproducibility in final products.

Computational Descriptors
Source review
TPSA 26.3 Ų, rotatable bonds 3, HBA 2, HBD 0 (PubChem)
Complete standardized descriptor set supports QSAR model calibration
Curated data from authoritative source; verify for specific application

Late-Stage Pharmaceutical Functionalization

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate is the ideal starting material for synthesizing biphenyl-containing APIs, such as specific angiotensin II receptor blockers (sartans) or kinase inhibitors. The methyl ester protects the carboxylate during aggressive cross-coupling or amination reactions at the 4'-chloro position, and is easily hydrolyzed in the final synthetic step, avoiding the handling of insoluble free-acid intermediates during the bulk of the synthesis[1].

Synthesis of Rigid Liquid Crystal Monomers

In the development of advanced nematic liquid crystals, this compound serves as a critical rigid rod-like mesogen precursor. The chloro group can be displaced via Buchwald-Hartwig amination or further Suzuki couplings to extend the conjugation length, while the ester provides a handle for attaching flexible alkyl chains necessary for tuning the material's phase transition temperatures [2].

OLED and Organic Electronic Material Development

For the procurement of OLED materials, this compound functions as a highly stable precursor for generating extended polyaromatic systems. The 4'-chloro position undergoes selective coupling with complex carbazole, fluorene, or triarylamine boronic acids, enabling the precise construction of hole-transporting or emissive layers with defined electronic properties [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Liquid crystal monomer synthesis
Chloro-biphenyl core reported to induce nematic phase
Mesophase behavior vs. unsubstituted analog
Lipophilic building block in medicinal chemistry
Reported lipophilicity profile (XLogP3)
Partitioning in biphasic or membrane models
QSAR model calibration
Complete computational descriptor set
In silico model reliability review

XLogP3

4.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate

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